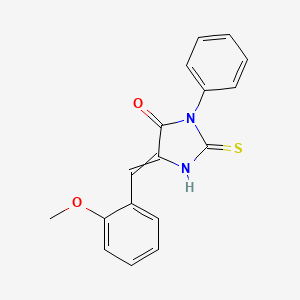

(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

The compound (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one belongs to the class of imidazolone derivatives characterized by a five-membered heterocyclic core with a mercapto (-SH) group, a phenyl substituent at position 3, and a benzylidene moiety at position 5. The 2-methoxybenzylidene group introduces an electron-donating methoxy substituent at the ortho position of the aromatic ring, which influences electronic properties and molecular interactions .

Properties

IUPAC Name |

5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-7-12(15)11-14-16(20)19(17(22)18-14)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQNNYGDRRNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H14N2O2S

- Molecular Weight : 310.37 g/mol

- CAS Number : 13109-89-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, the compound has shown potential as a tyrosinase inhibitor , which is crucial for melanin biosynthesis and has implications for skin pigmentation disorders.

1. Antioxidant Activity

Research indicates that compounds containing thiol groups, such as this compound, exhibit antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Activity

The compound's structure allows it to modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Study 1: Tyrosinase Inhibition

A study examined the inhibitory effects of this compound on tyrosinase activity. The results showed an IC50 value of approximately 15 µM, indicating significant inhibitory potential compared to standard inhibitors like kojic acid .

Case Study 2: Analgesic Effects

In animal models, the compound was tested for analgesic activity using the hot plate test and the writhing test. Results indicated that it significantly reduced pain responses, suggesting its potential as a pain management therapeutic .

Research Findings

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antioxidant properties. These properties are vital in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that the imidazole ring can stabilize free radicals, enhancing the compound's efficacy as an antioxidant agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anti-inflammatory Effects

Recent studies suggest that this compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This makes it a subject of interest for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiourea derivatives under acidic or basic conditions. Variations in the synthesis process have led to numerous derivatives with enhanced biological activities.

| Derivative | Biological Activity |

|---|---|

| Compound A | Increased antioxidant capacity |

| Compound B | Enhanced antimicrobial efficacy |

| Compound C | Improved anti-inflammatory response |

These derivatives are crucial for optimizing the pharmacological profiles of the parent compound.

Coordination Chemistry

This compound has been explored in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science, particularly in developing new catalysts for organic reactions .

Sensor Technology

The compound's unique electronic properties make it suitable for sensor applications, particularly in detecting metal ions and environmental pollutants. Research has shown that it can be integrated into sensor devices to provide real-time monitoring of hazardous substances .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels, suggesting its potential use as a therapeutic agent against oxidative damage .

Case Study 2: Antimicrobial Evaluation

In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics, highlighting their potential role in combating resistant infections.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, emphasizing substituent effects on molecular weight, polarity, and reactivity:

*Calculated based on analogs in and .

Key Trends:

- Substituent Effects: Methoxy Groups: Increase polarity and molecular weight (e.g., trimethoxy analog: 370.40 g/mol vs. target: ~310.38 g/mol) . Hydroxyl/Ethoxy Groups: Enhance hydrogen-bonding capacity and steric hindrance, affecting solubility and interaction with biological targets . Fluorine Substituents: Improve metabolic stability and electronegativity, as seen in the difluoro-hydroxy analog .

Q & A

Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.